![molecular formula C11H17N3O B3306362 [6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine CAS No. 926258-47-1](/img/structure/B3306362.png)
[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine
Overview
Description
“[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine” is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine” is 1S/C11H17N3O/c1-9-8-14(4-5-15-9)11-6-10(7-12)2-3-13-11/h2-3,6,9H,4-5,7-8,12H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the resources I have.Scientific Research Applications
Pyridine Derivatives in Drug Discovery and Development
Pyridine derivatives are essential in medicinal chemistry due to their wide range of biological activities. These compounds are found in many pharmaceuticals and exhibit various activities such as antifungal, antibacterial, antioxidant, and anticancer properties. For instance, pyridine-based compounds play crucial roles as agrochemicals, including fungicides, insecticides, and herbicides. The design and synthesis of pyridine derivatives for electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs) highlight their significance in optoelectronic materials. This underscores the versatility and importance of pyridine structures in developing new medicinal and technological applications (Abu-Taweel et al., 2022; Guan et al., 2016).
Morpholine and Its Applications in Chemical Synthesis
Morpholine derivatives are explored for their potential in organic synthesis, catalysis, and drug applications. These compounds serve as versatile synthetic intermediates, offering a broad spectrum of functionalities in medicinal chemistry, including roles in asymmetric catalysis and the synthesis of potential therapeutic agents. The unique chemical properties of morpholine derivatives enable their use in designing catalysts, developing advanced chemistry investigations, and drug development, highlighting their integral role in organic chemistry and pharmacology (Li et al., 2019).
properties
IUPAC Name |
[6-(2-methylmorpholin-4-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-8-14(4-5-15-9)11-3-2-10(6-12)7-13-11/h2-3,7,9H,4-6,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMPELBTPGCHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2=NC=C(C=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



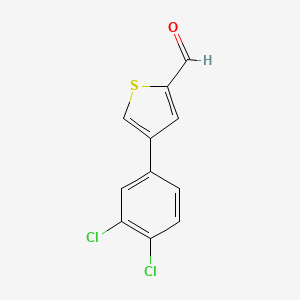
![2-{[4-(Aminomethyl)phenyl]formamido}acetamide](/img/structure/B3306290.png)
![5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine](/img/structure/B3306297.png)
![4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile](/img/structure/B3306303.png)
![3-[2-(dimethylamino)ethyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3306304.png)
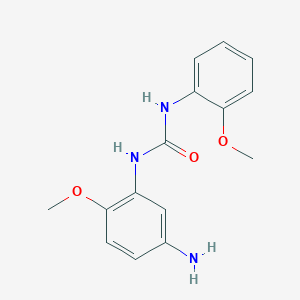

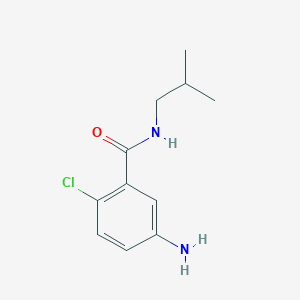

![N-[3-(aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B3306346.png)
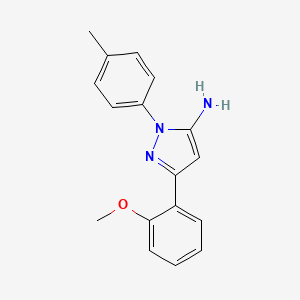
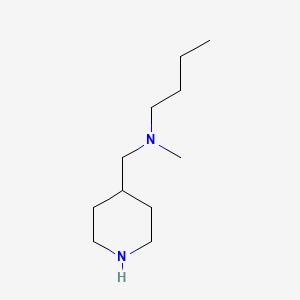
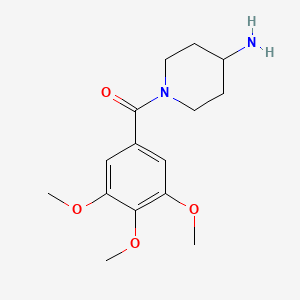
![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B3306382.png)